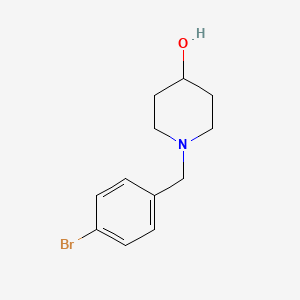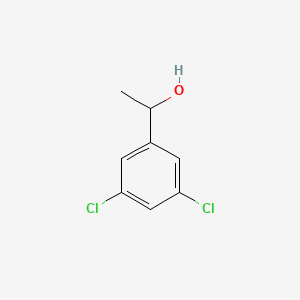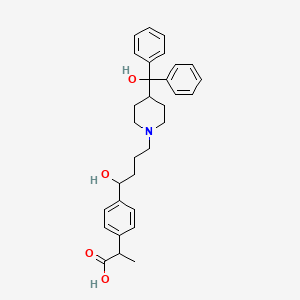
4-Bromo-2-chlorophenyl propionate
Vue d'ensemble
Description
4-Bromo-2-chlorophenyl propionate (BCPP) is a synthetic compound that belongs to the class of halogenated propionates. BCPP has been widely used in scientific research due to its unique properties and potential applications.
Applications De Recherche Scientifique
Environmental Impact and Degradation
4-Bromo-2-chlorophenyl propionate, belonging to the class of chlorophenols, has been studied for its impact on the environment, particularly aquatic systems. Chlorophenols, including similar compounds, have been assessed for their toxic effects on mammalian and aquatic life. These compounds exhibit moderate toxicity but can cause significant adverse effects on fish upon long-term exposure. They generally show low persistence in environments where adapted microflora capable of biodegrading these compounds is present; however, their persistence can increase under certain environmental conditions. Bioaccumulation is expected to be low, but these compounds have a notable organoleptic effect (Krijgsheld & Gen, 1986).
Treatment and Removal Techniques
Research into the treatment of wastewater from the pesticide industry, which may contain compounds like this compound, highlights the use of biological processes and granular activated carbon for removing a wide range of toxic pollutants. These treatments can achieve removal efficiencies of 80-90%, suggesting that advanced treatment processes can significantly mitigate the environmental impact of such compounds (Goodwin et al., 2018).
Degradation Mechanisms
The degradation of chlorinated phenols, including structures akin to this compound, can be efficiently facilitated by zero valent iron and iron-based bimetallic systems. These systems offer promising alternatives for overcoming limitations associated with traditional treatment methods, such as surface passivation of zero valent iron over time. Bimetallic systems, in particular, display superior performance in dechlorination processes, indicating a viable pathway for the degradation of chlorophenols in environmental settings (Gunawardana et al., 2011).
Mécanisme D'action
Target of Action
The primary target of 4-Bromo-2-chlorophenyl propionate, also known as Profenofos , is the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system .
Mode of Action
Profenofos acts by inhibiting the acetylcholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. The excess acetylcholine disrupts normal nerve impulses, leading to various physiological effects . It’s worth noting that the S(-) isomer of Profenofos is a more potent inhibitor .
Biochemical Pathways
The action of Profenofos primarily affects the cholinergic pathway. By inhibiting acetylcholinesterase, it disrupts the normal functioning of this pathway, leading to an overstimulation of the nerves. This overstimulation can result in a variety of symptoms, depending on the extent and location of the exposure .
Pharmacokinetics
Profenofos is known to be detoxified to a biologically inactive metabolite, 4-bromo-2-chlorophenol (BCP) . The metabolism of Profenofos to BCP is primarily carried out by the cytochrome P450 enzymes CYP2C19 and CYP2B6 . The pharmacokinetic properties of Profenofos, such as its absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as the route of exposure and the individual’s metabolic capacity .
Result of Action
The inhibition of acetylcholinesterase by Profenofos leads to an overstimulation of the nervous system. This can result in a range of symptoms, from mild effects such as salivation and teary eyes, to more severe effects such as muscle tremors, respiratory distress, and in extreme cases, death .
Action Environment
The action, efficacy, and stability of Profenofos can be influenced by various environmental factors. For instance, its effectiveness can be affected by the presence of other substances, the pH of the environment, and temperature . Additionally, factors such as the individual’s metabolic capacity can influence the compound’s action .
Propriétés
IUPAC Name |
(4-bromo-2-chlorophenyl) propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-2-9(12)13-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCIZFLAAOIPQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C=C(C=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



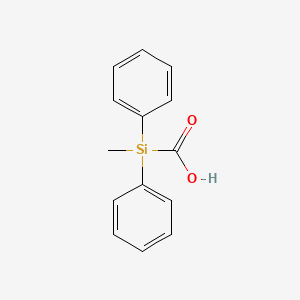

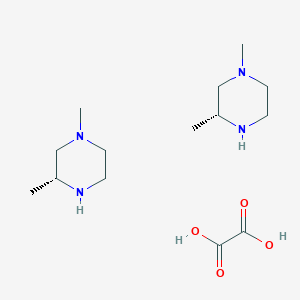
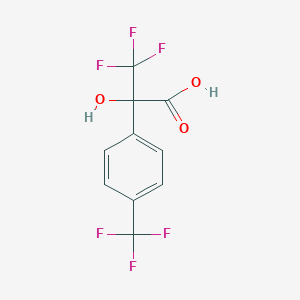
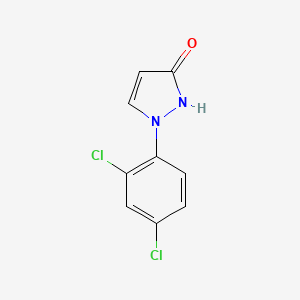
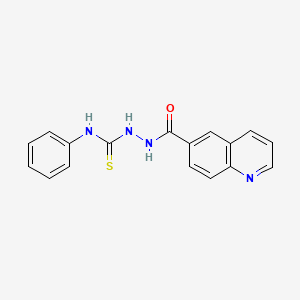

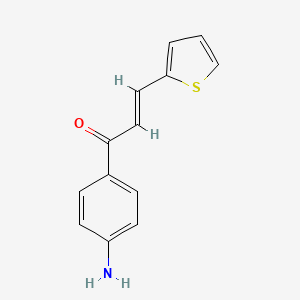
amine](/img/structure/B3111674.png)
![4-[(Tetrahydro-2h-pyran-2-yloxy)methyl]benzonitrile](/img/structure/B3111680.png)

